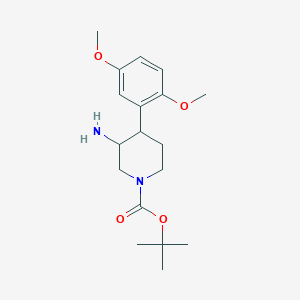

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

Description

Chemical Significance and Research Context

This compound is a pivotal intermediate in medicinal chemistry due to its multifunctional structure. The Boc group at the piperidine nitrogen ensures stability during synthetic transformations, while the 3-amino and 4-(2,5-dimethoxyphenyl) substituents provide sites for further functionalization. Such derivatives are critical for synthesizing compounds with potential neurological or cardiovascular activity, as the dimethoxyphenyl moiety often enhances binding affinity to serotonin or adrenergic receptors.

The compound’s molecular formula, $$ \text{C}{18}\text{H}{28}\text{N}{2}\text{O}{4} $$, and weight (336.43 g/mol) reflect its moderate hydrophobicity, which influences solubility and pharmacokinetic properties. Its structural complexity is evident in the SMILES notation:

$$ \text{O=C(N1CC(N)C(C2=CC(OC)=CC=C2OC)CC1)OC(C)(C)C} $$

This notation highlights the spatial arrangement of the Boc group, amino group, and aromatic system, which collectively enable diverse reactivity.

Table 1: Comparative Analysis of Piperidine Derivatives

Historical Development and Discovery

The compound emerged in the early 21st century as part of efforts to expand the toolkit of Boc-protected piperidine intermediates. The Boc group, introduced by organic chemist Louis F. Fieser in the 1960s, became a cornerstone in peptide synthesis due to its stability under basic conditions and ease of removal via acidolysis. By the 2010s, researchers began incorporating aromatic and amino substituents into piperidine scaffolds to enhance biorelevance, leading to derivatives like this compound.

Its synthesis likely involves a multi-step sequence:

- Piperidine functionalization : Introduction of the Boc group at the nitrogen via reaction with di-tert-butyl dicarbonate.

- Electrophilic substitution : Installation of the 2,5-dimethoxyphenyl group through Friedel-Crafts alkylation or Suzuki coupling.

- Amination : Selective introduction of the amino group at position 3 using hydroxylamine or via reductive amination.

Structural Relationship to Piperidine Derivatives

Piperidine derivatives are ubiquitous in pharmaceuticals, with over 20% of FDA-approved drugs containing this scaffold. This compound distinguishes itself through:

- Steric effects : The Boc group at N1 creates steric hindrance, directing reactivity to the 3-amino and 4-aryl positions.

- Electronic modulation : The 2,5-dimethoxyphenyl group donates electron density via methoxy substituents, enhancing π-stacking interactions in target binding.

- Chirality : The asymmetric centers at positions 3 and 4 allow for enantioselective synthesis, critical for optimizing biological activity.

Structurally analogous compounds, such as tert-butyl 5-amino-3,3-dimethyl-piperidine-1-carboxylate, demonstrate how alkyl and amino substitutions alter physicochemical properties. For instance, dimethyl groups increase hydrophobicity, while amino groups enable salt formation or cross-coupling reactions.

Properties

CAS No. |

1354953-41-5 |

|---|---|

Molecular Formula |

C18H28N2O4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3 |

InChI Key |

JIBZJEAOIXHVHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2,5-dimethoxyphenylamine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Receptor Binding : The target compound’s 2,5-dimethoxy groups likely enhance serotonin receptor affinity compared to single-methoxy or halogenated analogues due to synergistic electron donation and spatial alignment .

- Solubility vs. Permeability : Methoxy-rich derivatives (e.g., target compound) exhibit higher aqueous solubility, whereas halogenated analogues prioritize lipophilicity and membrane penetration .

- Structural Flexibility : Piperidine derivatives generally outperform pyrrolidines in conformational adaptability, critical for interacting with dynamic biological targets .

Biological Activity

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for drug development.

- Molecular Formula : C18H28N2O4

- Molecular Weight : 336.42592 g/mol

- CAS Number : Specific identification not provided in the sources.

The compound is believed to interact with various biological targets, including receptors and enzymes related to cancer cell proliferation and survival. The presence of the piperidine ring and the dimethoxyphenyl group suggests potential interactions with neurotransmitter systems and cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

- IC50 Values : The compound's activity can be compared to related piperidine derivatives that exhibit IC50 values in the low micromolar range against cancer cell lines such as:

Neurotransmitter Modulation

The structural features of this compound suggest it may also influence neurotransmitter systems. Compounds with similar piperidine structures have been noted for their ability to modulate dopamine and serotonin receptors, which could have implications for neurological disorders .

Study on Piperidine Derivatives

A comprehensive review on piperidine derivatives indicated that modifications in the piperidine structure can significantly enhance biological activity. For example, derivatives with substitutions at the 4-position showed improved antiproliferative effects in vitro .

Table 1: Biological Activity of Piperidine Derivatives

| Compound Name | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT-29 | 0.92 | |

| Compound B | A549 | 1.20 | |

| Compound C | MCF-7 | 0.64 |

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in cancer therapy and neuropharmacology. Its ability to inhibit cell proliferation while potentially modulating neurotransmitter systems opens avenues for dual-action therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.